4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy group and an N-(2-(trifluoromethyl)phenyl) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyran-2-one ring may contribute to hydrogen bonding or π-π interactions in biological targets .
Properties
IUPAC Name |
4-(2-methyl-6-oxopyran-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-12-10-14(11-17(25)27-12)28-13-6-8-24(9-7-13)18(26)23-16-5-3-2-4-15(16)19(20,21)22/h2-5,10-11,13H,6-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORUIRTBVQBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic molecule characterized by its unique structural features, including a piperidine ring and a pyran moiety. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. The structure includes:
- A piperidine ring , which is known for its role in pharmacological activity.
- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
- A 6-methyl-2-oxo-2H-pyran moiety that may contribute to its biological effects.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity . It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, related compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, suggesting that this compound may share similar properties.
| Compound | Activity | EC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 5d | Apoptosis Induction | 0.08 | T47D |
| Compound 22 | Growth Inhibition | 0.05 | HT29 |
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological effects , possibly acting as an antidepressant or anxiolytic agent. The structure's ability to interact with neurotransmitter systems could lead to significant therapeutic applications.
The biological activity of this compound is likely mediated through specific interactions with cellular targets, including:
- Enzyme inhibition , particularly in pathways related to cancer cell proliferation.
- Receptor modulation , which may affect neurotransmitter signaling in the brain.
Case Studies and Research Findings
- Apoptosis Induction : A study highlighted that related pyran derivatives induced apoptosis in T47D breast cancer cells, with an EC50 value significantly lower than many existing treatments, indicating high potency .
- Growth Inhibition : Another study reported that compounds with structural similarities exhibited growth inhibition across multiple cancer cell lines, reinforcing the potential of this class of compounds as anticancer agents .
- Neuropharmacological Potential : Research into piperidine derivatives has shown promise in treating depression and anxiety, suggesting that this compound could also exhibit similar effects due to its structural characteristics .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxamide Cores
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethylphenyl Group : Common in all compounds, enhancing bioavailability and target affinity via hydrophobic interactions .
- Pyran-2-one Derivatives : The 6-methyl-2-oxo-pyran moiety in the target compound shares structural similarity with 3-hydroxy-4-oxo-pyran derivatives (e.g., 8c), which exhibit antimicrobial activity against S. aureus and E. coli (MIC: 6.25–25 µg/mL) .
- Piperidine-Carboxamide Linkers : Compounds like N-(3-pyridinyl)-4-(trifluoromethyl)benzyl-piperidinecarboxamide inhibit FAAH, a therapeutic target for pain and inflammation . In contrast, the target compound’s pyran-2-one substitution may redirect activity toward microbial targets.
Functional Comparisons
Antimicrobial Activity:
- The thiourea-linked tetrahydropyrimidine carboxamide (from ) shows broader-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL) compared to pyran-2-one derivatives .
- Compound 8c () demonstrates higher potency against C. krusei (MIC: 6.25 µg/mL), suggesting that pyran-2-one carboxamides may favor antifungal applications .
Enzyme Inhibition:
- FAAH inhibitors like rédafamdastat () and N-(3-pyridinyl)-4-(trifluoromethyl)benzyl-piperidinecarboxamide () highlight the role of piperidine-carboxamide scaffolds in targeting lipid metabolism enzymes .
- Compound H () antagonizes TRPV1 receptors (IC₅₀: <100 nM), indicating that trifluoromethylphenyl-carboxamides can modulate ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
